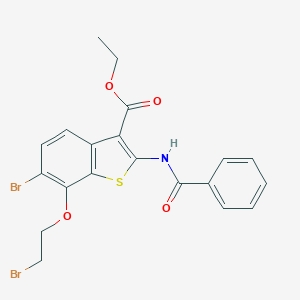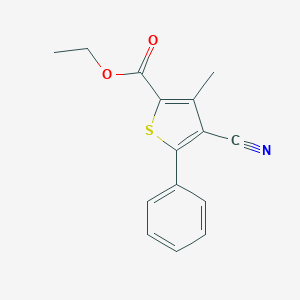
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate, also known as BBR 3464, is a novel anti-cancer agent that has shown promising results in preclinical studies. BBR 3464 belongs to the class of benzothiophene derivatives and has a unique mechanism of action that makes it different from other anti-cancer drugs.
Wirkmechanismus
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 exerts its anti-cancer effects by binding to DNA and inducing DNA damage. Unlike other anti-cancer drugs that target rapidly dividing cells, Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 targets both dividing and non-dividing cells. Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 binds to DNA in a sequence-specific manner and induces DNA cross-linking, which leads to the formation of DNA adducts. These DNA adducts interfere with DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has also been shown to modulate the expression of various genes involved in cancer progression. In addition, Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has several advantages for lab experiments. It is a potent anti-cancer agent that has shown promising results in preclinical studies. Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has a unique mechanism of action that makes it different from other anti-cancer drugs. However, Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has some limitations for lab experiments. It is a complex molecule that requires specialized synthesis methods. In addition, Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 is highly reactive and can form adducts with other molecules, which can complicate its use in experiments.
Zukünftige Richtungen
There are several future directions for the research on Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464. One direction is the development of new analogs of Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 that have improved properties, such as increased potency and selectivity. Another direction is the development of new delivery methods for Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464, such as nanoparticles or liposomes, which can improve its bioavailability and reduce its toxicity. Finally, the clinical development of Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 as an anti-cancer drug is a promising direction for future research.
Synthesemethoden
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 is synthesized using a multi-step process that involves the reaction of 2-bromoethanol with 2-mercaptobenzothiazole, followed by the reaction of the resulting product with 2-bromobenzoic acid. The final product is obtained by esterification of the carboxylic acid group with ethanol. The synthesis method has been optimized to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has been extensively studied for its anti-cancer properties and has shown promising results in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and pancreatic cancer. Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 has also been shown to be effective against cancer cells that are resistant to other anti-cancer drugs. The unique mechanism of action of Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate 3464 makes it a promising candidate for the development of new anti-cancer drugs.
Eigenschaften
Produktname |
Ethyl 2-(benzoylamino)-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate |
|---|---|
Molekularformel |
C20H17Br2NO4S |
Molekulargewicht |
527.2 g/mol |
IUPAC-Name |
ethyl 2-benzamido-6-bromo-7-(2-bromoethoxy)-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H17Br2NO4S/c1-2-26-20(25)15-13-8-9-14(22)16(27-11-10-21)17(13)28-19(15)23-18(24)12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,23,24) |
InChI-Schlüssel |
XLTNTXSFQBOFDJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCCBr)Br)NC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-Chloro-4-piperidin-1-ylpyrimido[4,5-b][1,4]benzoxazepine](/img/structure/B273607.png)
![2,7-Dimethyl-4-chloro-6-carbethoxy-8h-pyrimido[5,4-b][1,4]oxazine](/img/structure/B273608.png)
![10-Benzyl-5,5-dimethyl-3-phenyl-3,4,5,10-tetrahydropyrazolo[4,3-a]carbazole](/img/structure/B273610.png)
![6-acetyl-5-{3-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273611.png)
![5-{2-chloro-5-nitrophenyl}-1,3-dimethyl-5,6-dihydropyrimido[4,5-b][1,5]benzoxazepine-2,4(1H,3H)-dione](/img/structure/B273612.png)
![Ethyl 2-chloro-3-nitro-5-oxo-5,7,8,9,10,11-hexahydroazepino[1,2-a]quinoline-6-carboxylate](/img/structure/B273615.png)




![N-{3-[(dibutylamino)methyl]-4,5-dimethyl-2-thienyl}benzamide](/img/structure/B273632.png)
![[5-(4-Bromophenyl)furan-2-yl]-(4-chlorophenyl)methanone](/img/structure/B273634.png)
![4-N-[2-[(E)-2-(2,4-dichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine](/img/structure/B273635.png)
![1,2-Cyclopentanedione 1-[(4-cyclohexylphenyl)hydrazone]](/img/structure/B273637.png)